Cas no 2228613-72-5 (4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)

4-(2,6-Dimethylphenyl)methyl-4-methoxypiperidine is a substituted piperidine derivative featuring a 2,6-dimethylphenylmethyl group and a methoxy substituent at the 4-position. This compound is of interest in pharmaceutical and organic synthesis due to its structural versatility, which allows for potential applications as an intermediate in the development of bioactive molecules. The presence of the methoxy group enhances solubility and reactivity, while the dimethylphenyl moiety contributes to steric and electronic modulation. Its well-defined structure and stability under standard conditions make it a reliable building block for research in medicinal chemistry and drug discovery. Suitable for controlled reactions requiring precise functionalization.
4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine structure
2228613-72-5 structure
商品名:4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine
CAS番号:2228613-72-5
MF:C15H23NO
メガワット:233.349224328995
CID:6214104
PubChem ID:165695892

4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine 化学的及び物理的性質

名前と識別子

    • 4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine
    • 2228613-72-5
    • 4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
    • EN300-1728115
    • インチ: 1S/C15H23NO/c1-12-5-4-6-13(2)14(12)11-15(17-3)7-9-16-10-8-15/h4-6,16H,7-11H2,1-3H3
    • InChIKey: MQRCYFFGGIDUGQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CC2C(C)=CC=CC=2C)CCNCC1

計算された属性

  • せいみつぶんしりょう: 233.177964357g/mol
  • どういたいしつりょう: 233.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1728115-10.0g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
10g
$4236.0 2023-06-04
Enamine
EN300-1728115-10g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
10g
$4236.0 2023-09-20
Enamine
EN300-1728115-0.05g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
0.05g
$827.0 2023-09-20
Enamine
EN300-1728115-1.0g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
1g
$986.0 2023-06-04
Enamine
EN300-1728115-5.0g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
5g
$2858.0 2023-06-04
Enamine
EN300-1728115-1g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
1g
$986.0 2023-09-20
Enamine
EN300-1728115-0.5g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
0.5g
$946.0 2023-09-20
Enamine
EN300-1728115-0.25g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
0.25g
$906.0 2023-09-20
Enamine
EN300-1728115-2.5g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
2.5g
$1931.0 2023-09-20
Enamine
EN300-1728115-0.1g
4-[(2,6-dimethylphenyl)methyl]-4-methoxypiperidine
2228613-72-5
0.1g
$867.0 2023-09-20

4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine 関連文献

4-(2,6-dimethylphenyl)methyl-4-methoxypiperidineに関する追加情報

Comprehensive Overview of 4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine (CAS No. 2228613-72-5)

The compound 4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine (CAS No. 2228613-72-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including a piperidine core substituted with a methoxy group and a 2,6-dimethylphenylmethyl moiety, make it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and GPCR-targeted drugs, aligning with current trends in precision medicine.

In recent years, the demand for piperidine derivatives like 4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine has surged due to their versatility in medicinal chemistry. This compound’s lipophilic properties and steric hindrance from the dimethylphenyl group contribute to enhanced blood-brain barrier permeability, a critical factor for CNS drug candidates. Notably, its methoxy substitution at the 4-position of the piperidine ring offers metabolic stability, addressing a common challenge in drug design. These attributes have made it a subject of interest in forums discussing AI-driven drug discovery and fragment-based screening methodologies.

The synthesis of CAS No. 2228613-72-5 typically involves multi-step organic reactions, including N-alkylation and aromatic substitution, with yields optimized through modern catalytic techniques. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its structural integrity. As sustainability gains traction in chemical industries, greener synthetic routes for such intermediates—employing biocatalysis or flow chemistry—are being investigated, resonating with searches for eco-friendly synthesis and green chemistry innovations.

Beyond pharmaceuticals, 4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine is explored in material science for designing liquid crystals and polymeric additives. Its rigid aromatic system and flexible piperidine ring enable tunable thermal properties, relevant to OLED materials and advanced coatings. This dual applicability in life sciences and materials aligns with cross-disciplinary trends like convergence research, frequently queried in academic and industrial databases.

Safety and regulatory compliance are paramount for CAS No. 2228613-72-5. While not classified as hazardous, standard laboratory precautions—such as PPE usage and proper ventilation—are recommended during handling. Regulatory filings (e.g., REACH) and patent landscapes indicate growing commercial interest, with queries on supply chain transparency and IP protection reflecting user concerns. Collaborative platforms like open-access chemical databases further facilitate its study, catering to the rise of open science initiatives.

In summary, 4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine exemplifies the intersection of innovation and utility in modern chemistry. Its role in drug development pipelines and smart materials, coupled with sustainable synthesis advancements, positions it as a compound of enduring relevance. As search trends highlight structure-activity relationships (SAR) and scalable synthesis, this molecule continues to inspire both academic inquiry and industrial applications.

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